Topological Polar Surface Area Differentiation Between Benzodioxole-Piperazine and Fluorobenzyl-Piperazine Scaffolds
The target compound possesses a calculated tPSA of 24.9 Ų and logP of 3.81, positioning it within an optimal range for passive blood–brain barrier penetration . In comparison, the structurally analogous 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine, which substitutes the benzodioxole oxygen atoms with a single fluorine, has a monoisotopic mass of 300.2 Da and a different hydrogen-bonding profile due to the loss of two oxygen-based acceptors . The benzodioxole group provides four hydrogen bond acceptors (Hacc = 4) compared with two for the fluorobenzyl analog, which can alter solvation, P-glycoprotein recognition, and CNS partitioning. While no direct head-to-head CNS penetration data are publicly available, the tPSA difference of approximately 3–5 Ų (estimated from structural comparison) is sufficient to shift predicted CNS multiparameter optimization (MPO) scores by ≥0.5 units when all other parameters are held constant .
| Evidence Dimension | tPSA and hydrogen bond acceptor count as surrogates for CNS permeability |
|---|---|
| Target Compound Data | tPSA = 24.9 Ų; Hacc = 4; logP = 3.81 |
| Comparator Or Baseline | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine: Hacc ≈ 2; MW = 300.4 Da ; tPSA estimated at ~21–22 Ų |
| Quantified Difference | Δ tPSA ≈ 3–5 Ų (estimated); Δ Hacc = +2 |
| Conditions | Calculated properties from ChemBridge Hit2Lead database and ChemSpider structural analysis [REFS-1, REFS-2] |
Why This Matters
The higher tPSA and additional hydrogen bond acceptors conferred by the benzodioxole moiety directly alter CNS drug-likeness predictions, making the target compound chemically distinct from fluorobenzyl analogs for neuroscience screening programs where passive permeability must balance with aqueous solubility.
